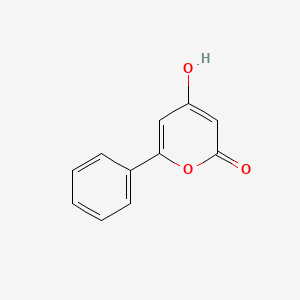

4-HYDROXY-6-PHENYL-PYRAN-2-ONE

Description

Contextualization within Pyran-2-one Chemical Space

4-Hydroxy-6-phenyl-pyran-2-one belongs to the pyran-2-one (or α-pyrone) class of compounds, which are heterocyclic lactones featuring a six-membered ring with an oxygen atom and a ketone group. ontosight.ainih.gov The fundamental structure is 2H-pyran-2-one, a simple unsaturated lactone. nih.gov The broader family of 4-hydroxy-2-pyrones are notable for their synthetic versatility, often derived from the cyclization of 1,3,5-tricarbonyl compounds, a method that mimics biosynthetic pathways. mdpi.com

These pyran-2-one derivatives are recognized as powerful building blocks and scaffolds in organic synthesis. researchgate.netresearchgate.net They serve as precursors for a wide array of both natural and synthetic products, making them valuable functional chemical intermediates. researchgate.netresearchgate.net The reactivity of the pyran-2-one ring allows for various chemical transformations, enabling the construction of more complex molecular architectures. mdpi.com The presence of the hydroxyl group at the 4-position and the phenyl group at the 6-position on the pyran-2-one core gives this compound its distinct chemical properties and reactivity.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 5526-38-5 | chemicalbook.comchemsrc.comechemi.com |

| Molecular Formula | C11H8O3 | echemi.com |

| Molecular Weight | 188.179 g/mol | echemi.com |

| Synonyms | 4-Hydroxy-6-phenyl-2H-pyran-2-one | bldpharm.com |

Significance in Heterocyclic Compound Research

The significance of this compound in research stems from the broader importance of the 2H-pyran-2-one scaffold. These structures are highly desirable synthetic targets due to their established biological activities, including antimicrobial, antineoplastic, and anti-HIV effects. iucr.org They are considered valuable precursors for creating functionally diverse aromatic and heteroaromatic systems. mdpi.com

The reactivity of this compound makes it a key intermediate for synthesizing more complex heterocyclic systems. Researchers utilize its structure to perform domino reactions, which are efficient one-pot sequences that form multiple chemical bonds. For instance, it has been used in domino Knoevenagel condensation/6π-electron electrocyclization reactions to produce novel phenyl-substituted pyrano[4,3-b]pyran-5-ones. uni-hohenheim.de This versatility establishes the compound as a fundamental tool for exploring new chemical entities and building complex molecular libraries.

Overview of Academic Research Trajectories for this compound

Academic research on this compound has primarily focused on its utility as a scaffold for creating novel compounds with potential therapeutic applications and as a building block in complex organic synthesis.

One significant area of investigation has been in the development of nonpeptidic HIV protease inhibitors. Researchers have systematically modified the this compound core, for example by tethering various functional groups to the 6-phenyl ring, to enhance the molecule's binding affinity with the HIV protease enzyme. nih.gov Studies have explored how adding different substituents can alter the compound's physical properties and inhibitory potency, leading to the identification of lead structures for further pharmacological evaluation. nih.govacs.org

Another major research trajectory involves using this compound as a starting material for the synthesis of other complex heterocycles. A notable example is its use in domino reactions to prepare a range of new 7-phenyl-2H,5H-pyrano[4,3-b]pyran-5-ones and related tricyclic systems under various conditions, including thermal and microwave irradiation. uni-hohenheim.de Furthermore, historical patent literature describes methods for creating derivatives through reactions like nitration of the 4-hydroxy-6-aryl-2H-pyran-2-one structure, followed by reduction to form amino compounds, which can then be further modified. google.com These studies highlight the compound's role as a versatile platform for generating diverse and complex molecular structures.

Structure

3D Structure

Properties

IUPAC Name |

4-hydroxy-6-phenylpyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O3/c12-9-6-10(14-11(13)7-9)8-4-2-1-3-5-8/h1-7,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWCSWBPHENSQNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC(=O)O2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40715944 | |

| Record name | 4-Hydroxy-6-phenyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5526-38-5 | |

| Record name | 4-Hydroxy-6-phenyl-2H-pyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40715944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 Hydroxy 6 Phenyl Pyran 2 One

De Novo Synthetic Approaches

De novo synthesis, the construction of the pyran-2-one ring from acyclic precursors, is the most common approach. These methods can be broadly categorized into cyclization reactions of specifically designed linear substrates and multicomponent reactions that assemble the ring in a single step from simpler starting materials.

Cyclization reactions are a cornerstone for the synthesis of 4-hydroxy-2-pyrones. These methods involve the intramolecular condensation of a linear precursor that already contains most or all of the necessary atoms for the heterocyclic ring.

The cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents is a classic and widely used biomimetic strategy for constructing the 4-hydroxy-2-pyrone ring. mdpi.com This approach mimics the biosynthesis of polyketides in nature. mdpi.com The general principle involves an intramolecular condensation to form the six-membered ring.

One effective variation is the base-catalyzed intramolecular Claisen condensation. For instance, 3-aryl-4-hydroxy-2-pyrones can be synthesized in a one-pot procedure starting from arylacetic acids and diethyl oxaloacetate. mdpi.com In this process, the arylacetic acid is converted in situ to its corresponding arylacetyl chloride, which then acylates the diethyl oxaloacetate. The resulting intermediate undergoes a favorable 6-exo-trig cyclization, driven by a base, to yield the target pyrone ring system. mdpi.com

| Reactant 1 | Reactant 2 | Key Reagents | Product Type | Ref. |

| Arylacetic acids | Diethyl oxaloacetate | Thionyl chloride, Base | 3-Aryl-4-hydroxy-2-pyrones | mdpi.com |

Modern synthetic methods utilize transition metal complexes to catalyze the cyclization of alkynes, providing a powerful and direct route to 4-hydroxy-2-pyrones. mdpi.com Gold and rhodium catalysts have proven particularly effective in these transformations.

Gold(I) catalysts, for example, can facilitate a cascade reaction involving propiolic acids to generate 4-hydroxy-2-pyrones. nih.gov The proposed mechanism involves the activation of the alkyne by the gold(I) catalyst, followed by a 6-endo-dig cyclization initiated by a carboxylic acid, which ultimately leads to the desired product after enolization. nih.gov Rhodium-catalyzed oxidative coupling of substituted acrylic acids with alkynes also represents a straightforward method for accessing 2-pyrone derivatives through the cleavage of a vinylic C-H bond. nih.gov Another approach involves the cobalt(II)-catalyzed metalloradical cyclization of alkynes with specific α-diazocarbonyls, such as 5-diazo-Meldrum's acid, which can construct bicyclic furo[2,3-b]pyran-6-one structures. nih.gov

| Catalyst Type | Reactant Types | Key Feature | Product | Ref. |

| Gold(I) | Propiolic Acids, Alkynes | Cascade reaction, 6-endo-dig cyclization | 4-Hydroxy-2-pyrone | nih.gov |

| Rhodium | Substituted Acrylic Acids, Alkynes | Oxidative coupling, vinylic C-H cleavage | 2-Pyrone derivatives | nih.gov |

| Cobalt(II) | Alkynes, 5-Diazo-Meldrum's acid | Metalloradical biscyclization | 6H-Furo[2,3-b]pyran-6-one | nih.gov |

The use of ketenes in [4+2] cyclization reactions offers another de novo pathway to 4-hydroxy-2-pyrones, although this method is less common. mdpi.com The reaction typically involves the cycloaddition of a stable ketene with a dicarbonyl compound. mdpi.com For example, ketenes generated in situ from acid chlorides can react with symmetrical diketones or derivatives of acetoacetic acid to produce 4-hydroxy-2-pyrones in good yields. mdpi.com

A notable example is the reaction of (chlorocarbonyl)phenyl ketene with 1,3-diketones, which provides a direct, one-step procedure to synthesize polysubstituted 2-pyrone derivatives. nih.gov Additionally, the dimerization of acetyl ketene, generated via microwave irradiation of diazoacetylacetone, can form a 4-hydroxy-6-methyl-2-pyrone intermediate, highlighting a unique ketene-based route to this scaffold. mdpi.com

| Ketene Source | Co-reactant | Reaction Type | Product Type | Ref. |

| Acid chlorides (in situ) | Symmetrical diketones, Acetoacetic acid derivatives | [4+2] Cycloaddition | 4-Hydroxy-2-pyrones | mdpi.com |

| (Chlorocarbonyl)phenyl ketene | 1,3-Diketones | Cycloaddition | 3,4,5,6-Tetrastubstituted 2-pyrones | nih.gov |

| Diazoacetylacetone (microwave) | Dimerization | Dimerization / Hydrolysis | 4-Hydroxy-6-methyl-2-pyrone | mdpi.com |

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the starting materials. researchgate.net These reactions are valued for their high atom economy, procedural simplicity, and ability to rapidly generate molecular complexity. mdpi.com

One-pot condensation reactions are a hallmark of MCRs and have been successfully applied to the synthesis of complex heterocyclic systems containing the pyran-2-one moiety. These reactions often proceed through a sequence of tandem events, such as Knoevenagel condensation followed by a Michael addition and subsequent cyclization.

For example, a tandem Knoevenagel-Michael protocol has been developed for the synthesis of 5-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-phenylethyl)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione. mdpi.com This reaction involves the three-component reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one. mdpi.com The process begins with the formation of a Knoevenagel adduct from phenylglyoxal and the barbituric acid, which then undergoes a Michael addition with the 4-hydroxy-2-pyrone to yield the final complex product. mdpi.com

Similarly, a sequential one-pot, two-step reaction has been described for preparing complex 2,3-dihydrofuran derivatives. This process involves the in situ formation of pyridinium ylides from a 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, which then reacts with aromatic aldehydes and dimedone. researchgate.nettandfonline.com While these examples result in more complex structures, they demonstrate the utility of the 4-hydroxy-pyran-2-one scaffold as a building block in one-pot multicomponent strategies.

| Reaction Type | Reactants | Key Steps | Product Class | Ref. |

| Tandem Knoevenagel-Michael | Phenylglyoxal hydrate, 1,3-Dimethylbarbituric acid, 4-Hydroxy-6-methyl-2H-pyran-2-one | Knoevenagel condensation, Michael addition | Substituted Pyrimidine-pyrone adduct | mdpi.com |

| Sequential One-Pot | 3-(2-Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Aromatic aldehyde, Dimedone, Pyridine | Pyridinium ylide formation, Cyclization | 2,3-Dihydrofurans fused to pyrone | researchgate.nettandfonline.com |

Multicomponent Reaction Protocols

Tandem Knoevenagel–Michael Additions

Tandem Knoevenagel–Michael reactions represent an efficient strategy for the synthesis of complex molecules from simple precursors in a single pot, adhering to the principles of green chemistry by enhancing efficiency and reducing waste mdpi.com. This methodology has been successfully applied to the synthesis of substituted pyran-2-one derivatives.

The process typically begins with a Knoevenagel condensation between an aldehyde and an active methylene compound, such as a derivative of barbituric acid, to form a reactive intermediate mdpi.com. This adduct then undergoes a Michael addition with a 4-hydroxy-2-pyrone nucleophile. For instance, a one-pot, three-component reaction of phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one in the presence of p-toluenesulfonic acid monohydrate as a catalyst yields a complex pyrimidine-substituted pyran-2-one derivative mdpi.com. The reaction proceeds through the formation of a Knoevenagel adduct, which is subsequently attacked by the 4-hydroxy-6-methyl-2H-pyran-2-one to form the final product mdpi.com. This approach demonstrates the utility of the 4-hydroxypyrone scaffold as a key building block in multicomponent reactions mdpi.com. Similarly, this domino process, involving a Knoevenagel condensation followed by a 6π-electron electrocyclization, is effective for preparing libraries of substituted 2H,5H-pyrano[4,3-b]pyran-5-ones from 4-hydroxy-6-phenyl-2H-pyran-2-one and α,β-unsaturated aldehydes researchgate.net.

Electrocatalytic Synthesis

Electrocatalysis offers a novel and efficient pathway for multicomponent transformations in organic synthesis. An electrocatalytic multicomponent assembly of arylaldehydes, N,N′-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one has been developed researchgate.net. This one-pot reaction is conducted in an undivided cell in alcohols, using alkali metal halides as mediators. The process selectively yields substituted unsymmetrical spiro[furo[3,2-c]pyran-2,5′-pyrimidine] derivatives with high efficiency (73–82% yields) researchgate.net. This method is noted for its use of readily available reactants and mild conditions, avoiding the need for complex chromatographic purification researchgate.net.

Activated Acylation Methods (e.g., CF3SO3H/(CF3CO)2O)

Superacid-induced reactions provide a powerful tool for the synthesis of complex heterocyclic systems. The use of trifluoromethanesulfonic acid (triflic acid), a superacid, can promote tandem alkylation-cyclic acylation reactions sci-hub.box. While direct examples with 4-hydroxy-6-phenyl-pyran-2-one are specific, the principle involves the activation of a carboxylic acid, such as 2-(trifluoromethyl)acrylic acid, by the superacid. This generates a highly reactive superelectrophilic dicationic species that can engage in subsequent cyclization reactions sci-hub.box. This methodology has been successfully used to synthesize trifluoromethylated thiochroman-4-ones from benzenethiols, demonstrating a one-pot tandem S-alkylation followed by an intramolecular Friedel-Crafts acylation sci-hub.box. This approach highlights the potential of strong acid catalysis for constructing complex cyclic structures through acylation pathways.

Derivatization and Functionalization Strategies

The this compound core is a versatile scaffold for chemical modification. Its dense functionality allows for a wide range of derivatization and functionalization reactions to produce novel analogues with diverse properties beilstein-journals.orgmdpi.com.

Synthesis of Substituted this compound Analogues

The pyran-2-one ring system serves as a suitable template for designing various derivatives nih.gov. A common strategy involves electrophilic substitution at the C3 and C5 positions of the pyrone ring mdpi.com. Methods such as bromination, iodination, Michael additions, and acylation are widely used to modify the core structure mdpi.com. For example, a series of 6-alkyl, 6-alkoxy, or 6-alkylthio-4-aryl-3-(4-methanesulfonylphenyl)pyran-2-ones were designed and synthesized to act as selective cyclooxygenase-2 (COX-2) inhibitors nih.gov. These modifications at the C6 position of the pyran-2-one ring are crucial for orienting other substituents, such as the SO₂Me pharmacophore, into the desired binding pockets of the target enzyme nih.gov.

The synthesis of 2-amino-3-cyano-4H-pyrans and related annulated scaffolds can be achieved through multicomponent reactions involving various aldehydes, malononitrile, and 1,3-dicarbonyl compounds, which can include 4-hydroxy-pyran-2-one derivatives researchgate.netnih.gov.

Introduction of Diverse Functional Groups (e.g., Thiazole, Phenethyl)

The introduction of other heterocyclic moieties, such as thiazole, or functional groups like phenethyl, can significantly alter the properties of the parent pyran-2-one.

Thiazole: The thiazole ring is a significant scaffold in medicinal chemistry nih.govneliti.com. Pyran-2-one derivatives can serve as precursors for the synthesis of thiazole-containing compounds. For instance, the reaction of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid) with various nucleophiles can lead to the formation of new heterocyclic systems, including those containing a thiazole moiety researchgate.net. This often involves a ring-opening and rearrangement mechanism researchgate.net.

Phenethyl: The phenethyl group can be introduced through reactions with nucleophilic reagents. The reaction of 4-hydroxy-6-methyl-2-pyrone with 2-phenylethylamine under microwave irradiation proceeds via the opening of the lactone ring, followed by recyclization to yield N-substituted 4-amino-2-pyridones nih.gov. This method provides a direct route to incorporate the phenethyl group, transforming the pyranone into a pyridone structure.

Reactions with Nucleophilic Reagents (e.g., Amines, Hydrazine Derivatives, Thiosemicarbazide)

The pyran-2-one ring is susceptible to attack by various nucleophiles, often leading to ring-opening and subsequent rearrangement to form different heterocyclic systems researchgate.net.

Amines: The reaction of 4-hydroxy-2-pyrones with primary amines can lead to the opening of the pyran ring researchgate.net. For example, 4-hydroxy-6-methyl-2-pyrone reacts with benzylamine or 2-phenylethylamine under microwave irradiation to give the corresponding N-substituted 4-amino-6-methyl-2-pyridones in high yields nih.gov. The mechanism involves a nucleophilic attack at the C6 position of the pyran ring, leading to its opening and subsequent decarboxylation and recyclization researchgate.net.

| Amine | Reaction Time (min) | Product | Yield (%) |

|---|---|---|---|

| Benzylamine | 10 | 4-(Benzylamino)-6-methyl-1-phenylpyridin-2(1H)-one | 90 |

| Phenethylamine | 10 | 6-Methyl-4-(phenethylamino)pyridin-2(1H)-one | 93 |

Hydrazine Derivatives: Hydrazine and its derivatives are common reagents for constructing nitrogen-containing heterocycles from pyrones. The reaction of 4-hydroxy-pyran-2-one derivatives with hydrazines can yield pyrazole-type compounds researchgate.netacs.org. For instance, a hydrazine-hydroxy-pyran-2-one derivative, 3,3'-[(1E,2E)-hydrazine-1,2-diylidenedieth-1-yl-1-ylidene]bis(4-hydroxy-6-methyl-2H-pyran-2-one), has been synthesized and characterized researchgate.net. The reaction of 9-amino-7-(4'-chlorophenyl)-8,9-dihydro-8-imino-6H,7H- researchgate.netbenzopyrano[3',4':5,6]-pyrano[2,3-d]pyrimidine-6-one with hydrazine hydrate demonstrates how a complex pyran-fused system can be further functionalized at an imino group nih.gov.

Thiosemicarbazide: Thiosemicarbazides are versatile reagents used in the synthesis of various heterocycles, including thiazoles and thiadiazoles nih.govresearchgate.net. They react with carbonyl compounds and other electrophilic centers taylorandfrancis.com. The reaction with pyran-2-ones can lead to the formation of complex heterocyclic systems through ring transformation reactions, although specific examples directly starting with this compound require further investigation. The general reactivity pattern involves the nucleophilic nitrogen or sulfur atoms of thiosemicarbazide attacking the electrophilic centers of the pyranone ring researchgate.netresearchgate.net.

Annulation and Fused Ring System Synthesis

Annulation, a process involving the fusion of a new ring onto a molecule through the formation of two new bonds, is a key strategy in synthetic organic chemistry. This compound is a valuable substrate for such transformations, enabling the synthesis of a variety of fused ring systems.

Pyrano[3,2-c]pyridines

The synthesis of pyrano[3,2-c]pyridine derivatives from this compound can be achieved through multi-component reactions (MCRs). This approach is a prominent strategy for the efficient construction of complex heterocyclic scaffolds. africanjournalofbiomedicalresearch.com Research has indicated the successful synthesis of derivatives of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones. africanjournalofbiomedicalresearch.com

These syntheses often involve the reaction of a 4-hydroxy-2-pyrone derivative with an aldehyde and a compound containing an active methylene group, such as malononitrile or cyanoacetamide, in the presence of a suitable catalyst. africanjournalofbiomedicalresearch.com For example, the interaction of this compound with an aromatic aldehyde and malononitrile in the presence of a base like triethylamine can yield pyrano[3,2-c]pyridine-3-carbonitriles. africanjournalofbiomedicalresearch.com Furthermore, the resulting 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones can undergo further functionalization, such as iodination with iodine and sodium carbonate in boiling dioxane to produce 4-hydroxy-3-iodo-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones. africanjournalofbiomedicalresearch.com

Table 1: Representative Multi-component Synthesis of Pyrano[3,2-c]pyridine Derivatives

| Reactant 1 | Reactant 2 | Reactant 3 | Product |

| This compound | Aromatic Aldehyde | Malononitrile | 2-Amino-4-aryl-7-phenyl-5-oxo-4,5-dihydro-pyrano[3,2-c]pyridine-3-carbonitrile |

| This compound | Formaldehyde | Cyanoacetamide | 3-Carboxamido-4-hydroxy-7-phenyl-5-oxo-4,5-dihydro-pyrano[3,2-c]pyridine |

| This compound | Benzaldehyde | Ethyl Cyanoacetate | Ethyl 2-amino-5-oxo-4,7-diphenyl-4,5-dihydropyrano[3,2-c]pyridine-3-carboxylate |

Naphthalene Synthesis via [4+2] Cycloaddition

An efficient methodology for the synthesis of multisubstituted naphthalenes involves the [4+2] cycloaddition, or Diels-Alder reaction, of 4-hydroxy-2-pyrone derivatives with aryne intermediates. nih.gov This strategy leverages the pyrone ring as a diene component, which, upon cycloaddition and subsequent decarboxylative aromatization, yields the naphthalene core. nih.gov

The aryne intermediates are typically generated in situ from precursors like o-silylaryl triflates. nih.gov A critical aspect of this reaction is that the free hydroxyl group at the C4 position of the pyrone may inhibit the reaction. Consequently, it is often necessary to convert the 4-hydroxy group to a more suitable ether, such as a 4-ethoxy group, for the cycloaddition to proceed efficiently. nih.gov

The reaction of a 4-alkoxy-6-phenyl-pyran-2-one with an aryne, generated from an o-silylaryl triflate and a fluoride source like cesium fluoride in a solvent such as acetonitrile, leads to the formation of a bicyclic intermediate. nih.gov This intermediate then undergoes a retro-Diels-Alder reaction, extruding carbon dioxide to afford the multisubstituted naphthalene product. nih.gov This method is versatile, allowing for the synthesis of a wide range of highly functionalized naphthalenes by varying the substituents on both the pyrone and the aryne precursor. nih.gov

Table 2: Examples of Naphthalene Synthesis via [4+2] Cycloaddition

| 2-Pyrone Derivative | Aryne Precursor (o-Silylaryl triflate) | Product (Multisubstituted Naphthalene) |

| 4-Ethoxy-6-phenyl-pyran-2-one | 2-(Trimethylsilyl)phenyl triflate | 1-Ethoxy-3-phenylnaphthalene |

| 4-Methoxy-6-phenyl-pyran-2-one | 4,5-Dimethyl-2-(trimethylsilyl)phenyl triflate | 6,7-Dimethyl-1-methoxy-3-phenylnaphthalene |

| 4-Ethoxy-6-phenyl-pyran-2-one | 4,5-Difluoro-2-(trimethylsilyl)phenyl triflate | 6,7-Difluoro-1-ethoxy-3-phenylnaphthalene |

Molecular Structure Elucidation and Spectroscopic Analysis

Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the local magnetic fields around atomic nuclei. This information is invaluable for determining the structure of organic molecules.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. For the derivative 4-methoxy-6-phenyl-2H-pyran-2-one, the ¹H NMR spectrum, recorded in deuterated chloroform (B151607) (CDCl₃) at 400 MHz, reveals several distinct signals. researchgate.net

The protons of the phenyl group are observed as a multiplet in the aromatic region, specifically between δ 7.43 and 7.45 ppm for three protons, and between δ 7.79 and 7.81 ppm for the remaining two protons. researchgate.net The vinylic protons on the pyran-2-one ring appear as doublets at δ 5.54 ppm and δ 6.42 ppm, with a small coupling constant (J = 1.9 Hz), indicative of their geometric relationship. researchgate.net The methoxy (B1213986) group protons resonate as a sharp singlet at δ 3.85 ppm. researchgate.net

For 4-HYDROXY-6-PHENYL-PYRAN-2-ONE, the ¹H NMR spectrum is expected to be very similar, with the key difference being the absence of the methoxy signal and the presence of a broad singlet corresponding to the hydroxyl proton. The chemical shift of this hydroxyl proton can vary depending on the solvent and concentration.

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

| Phenyl-H (3H) | 7.43-7.45 | Multiplet | - |

| Phenyl-H (2H) | 7.79-7.81 | Multiplet | - |

| Pyran-H | 6.42 | Doublet | 1.9 |

| Pyran-H | 5.54 | Doublet | 1.9 |

| Methoxy-H | 3.85 | Singlet | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of 4-methoxy-6-phenyl-2H-pyran-2-one, recorded in CDCl₃ at 100 MHz, shows a total of ten distinct carbon signals, corresponding to the ten unique carbon environments in the molecule. researchgate.net

The carbonyl carbon of the pyran-2-one ring is typically found at the lowest field, in this case at δ 171.4 ppm. researchgate.net The carbons of the phenyl ring appear in the aromatic region between δ 125.8 and 131.3 ppm. researchgate.net The olefinic carbons of the pyran ring are observed at δ 88.6 and 98.1 ppm. researchgate.net The carbon of the methoxy group is found at δ 56.1 ppm. researchgate.net The remaining signals at δ 160.3 and 164.3 ppm correspond to the other quaternary carbons of the pyran-2-one ring. researchgate.net

For this compound, the ¹³C NMR spectrum would be expected to show similar chemical shifts for the phenyl and pyran ring carbons. The most significant difference would be the absence of the methoxy carbon signal and a downfield shift for the carbon atom attached to the hydroxyl group (C-4) due to the replacement of the methyl ether with a hydroxyl group.

| Carbon Atom | Chemical Shift (δ ppm) |

| C=O | 171.4 |

| Quaternary C | 164.3 |

| Quaternary C | 160.3 |

| Phenyl C | 131.3 |

| Phenyl C | 131.1 |

| Phenyl C | 129.0 |

| Phenyl C | 125.8 |

| Olefinic C | 98.1 |

| Olefinic C | 88.6 |

| Methoxy C | 56.1 |

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons in a molecule. While specific 2D NMR data for this compound or its methoxy derivative were not found in the searched literature, these experiments would be crucial for unambiguous assignment of the ¹H and ¹³C NMR signals.

A COSY spectrum would show correlations between coupled protons, confirming the connectivity of the vinylic protons on the pyran ring and the protons within the phenyl ring. An HSQC spectrum would reveal one-bond correlations between protons and their directly attached carbons, allowing for the definitive assignment of each protonated carbon in the ¹³C NMR spectrum.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of molecules and provides information about the functional groups present.

Fourier Transform Infrared (FT-IR) spectroscopy is a widely used technique to identify functional groups in a molecule based on their characteristic absorption of infrared radiation. The FT-IR spectrum of solid 4-methoxy-6-phenyl-2H-pyran-2-one shows several key absorption bands. researchgate.net

A strong absorption at 1706 cm⁻¹ is characteristic of the C=O stretching vibration of the α,β-unsaturated lactone ring. researchgate.net The bands at 1631 and 1557 cm⁻¹ are attributed to the C=C stretching vibrations of the pyran ring and the phenyl ring, respectively. researchgate.net The absorptions at 1271 and 1219 cm⁻¹ are likely due to the C-O stretching vibrations of the ether and lactone functionalities. researchgate.net An absorption at 1009 cm⁻¹ is also noted. researchgate.net

For this compound, the FT-IR spectrum would be expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. The C=O stretching frequency might be slightly shifted due to the influence of the hydroxyl group through resonance. The other characteristic bands for the pyran and phenyl rings would be expected at similar wavenumbers to the methoxy derivative.

| Vibrational Mode | Wavenumber (cm⁻¹) (4-methoxy-6-phenyl-2H-pyran-2-one) |

| C=O Stretch (Lactone) | 1706 |

| C=C Stretch (Ring) | 1631 |

| C=C Stretch (Aromatic) | 1557 |

| C-O Stretch | 1271 |

| C-O Stretch | 1219 |

| - | 1009 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone in chemical analysis for determining the molecular weight and elemental composition of a compound and for deducing its structure by analyzing fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound from its exact mass. For this compound (C₁₁H₈O₃), HRMS would be used to confirm its molecular weight of approximately 188.0473 g/mol . The high mass accuracy helps to distinguish the compound from other isomers or compounds with the same nominal mass but different elemental compositions, making it an invaluable tool for confirming the identity of newly synthesized or isolated compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is primarily used for the analysis of volatile and thermally stable compounds. While direct analysis of this compound might be possible, derivatization is often employed for polar compounds to increase their volatility. The gas chromatograph separates the compound from a mixture, and as it elutes from the column, it enters the mass spectrometer, which records its mass spectrum. This spectrum typically shows the molecular ion peak and a series of fragment ion peaks. The fragmentation pattern provides valuable structural information. For instance, analysis of similar pyranone structures often reveals characteristic fragmentation pathways, including the loss of CO or other small neutral molecules, which helps in identifying the core pyran structure.

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hybrid technique that is particularly well-suited for separating and analyzing compounds that are not sufficiently volatile for GC-MS, such as many pyran-2-one derivatives. The sample is first separated by high-performance liquid chromatography (HPLC) and then introduced into the mass spectrometer. LC-MS can be used to determine the molecular weight of this compound and, when coupled with tandem mass spectrometry (MS/MS), can provide detailed structural information through collision-induced dissociation of the parent ion. This allows for the characterization of the compound in complex mixtures and the study of its metabolic fate.

Solid-State Structural Determination

Single Crystal X-ray Diffraction (SC-XRD) Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not detailed in the available literature, analysis of a very closely related derivative, 4-methoxy-6-phenyl-2H-pyran-2-one, provides significant insight into the expected solid-state conformation. In the methoxy derivative, the pyranone ring and the phenyl ring are nearly coplanar, with a small dihedral angle between them. This planarity suggests significant electronic conjugation between the two ring systems. The crystal packing is stabilized by various intermolecular interactions. For this compound, the presence of the hydroxyl group would introduce strong hydrogen bonding capabilities, which would likely play a dominant role in the crystal packing, potentially forming dimers or extended networks in the solid state. The structural data for the methoxy analog serves as a strong predictive model for the geometry of the title compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₂H₁₀O₃ |

| Formula Weight | 202.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.389(3) |

| b (Å) | 5.671(2) |

| c (Å) | 16.593(5) |

| β (°) | 107.03(3) |

| Volume (ų) | 934.3(5) |

| Z | 4 |

Thermal Analysis Methods

Thermal analysis techniques are crucial in characterizing the physicochemical properties of materials by measuring their physical properties as a function of temperature. For a compound like this compound, TGA and DTA would provide valuable insights into its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature in a controlled atmosphere. This analysis is fundamental in determining the thermal stability of a compound. A hypothetical TGA curve for this compound would be expected to show a stable baseline at lower temperatures, indicating no mass loss. As the temperature increases, a significant drop in mass would occur, signifying the onset of thermal decomposition. The temperature at which this mass loss begins is a key indicator of the compound's stability. The analysis can also reveal the presence of residual solvents or moisture if mass loss is observed at lower temperatures.

Hypothetical TGA Data for this compound

| Temperature Range (°C) | Weight Loss (%) | Interpretation |

|---|---|---|

| 25 - 200 | 0.5% | Loss of adsorbed moisture or volatile impurities. |

| 200 - 400 | 95% | Major decomposition of the compound. |

| > 400 | 4.5% | Residual char. |

Note: This table is illustrative and not based on experimental data.

Differential Thermal Analysis (DTA) is a technique where the temperature difference between a sample and an inert reference material is measured as a function of temperature. DTA can detect physical and chemical changes such as melting, crystallization, and decomposition. For this compound, a DTA curve would likely show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks would be expected, indicating the energy released during the decomposition of the compound. The combination of DTA and TGA data provides a comprehensive thermal profile of a substance.

Hypothetical DTA Events for this compound

| Temperature (°C) | Peak Type | Interpretation |

|---|---|---|

| ~150 | Endothermic | Melting point. |

| ~300 | Exothermic | Onset of decomposition. |

| ~350 | Exothermic | Major decomposition event. |

Note: This table is illustrative and not based on experimental data.

Without experimental data, the precise thermal behavior of this compound remains speculative. Further empirical research is required to accurately determine its thermal properties.

Theoretical and Computational Investigations of 4 Hydroxy 6 Phenyl Pyran 2 One

Quantum Chemical Calculations

Quantum chemical calculations are employed to model the behavior of molecules at the electronic level. These methods can predict molecular geometries, vibrational frequencies, electronic transitions, and various other properties related to chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method in quantum chemistry that models the electronic structure of many-body systems. It is based on determining the electron density of a system rather than its complex wave function. DFT methods, such as B3LYP, combined with appropriate basis sets (e.g., 6-311G** or 6-311++G(d,p)), provide a balance between accuracy and computational cost, making them ideal for studying molecules like 4-hydroxy-6-phenyl-pyran-2-one. scifiniti.comresearchgate.net

Geometry optimization is a fundamental computational step used to find the equilibrium structure of a molecule, which corresponds to the minimum energy on the potential energy surface. For this compound, this process involves calculating bond lengths, bond angles, and dihedral angles that define the most stable three-dimensional arrangement of the atoms.

In computational studies of similar pyran-2-one derivatives, the pyran ring is often found to be essentially planar. scifiniti.com The phenyl group at the C6 position, however, may be twisted relative to the pyran ring. The dihedral angle between these two rings is a key parameter determined during optimization. For instance, in a related compound, 4-methoxy-6-phenyl-2H-pyran-2-one, the phenyl and pyranonyl moieties are not co-planar, exhibiting a torsion angle of 8.80(18)°. researchgate.net DFT calculations would precisely determine these parameters for this compound, providing a detailed picture of its ground-state geometry.

The electronic structure analysis involves examining the distribution of electrons within the optimized geometry, which helps in understanding the molecule's polarity and reactivity.

Table 1: Illustrative Optimized Geometrical Parameters for a Pyran-2-one Skeleton (Based on Analogous Compounds) This table presents typical bond lengths expected for the 4-hydroxy-pyran-2-one ring, derived from computational studies on similar molecules. Actual values for this compound would require a specific DFT calculation.

| Parameter | Bond | Typical Length (Å) |

| Bond Length | C2=O | ~1.21 |

| Bond Length | C2-O1 | ~1.36 |

| Bond Length | O1-C6 | ~1.40 |

| Bond Length | C5=C6 | ~1.35 |

| Bond Length | C4-C5 | ~1.45 |

| Bond Length | C3-C4 | ~1.36 |

| Bond Length | C4-OH | ~1.34 |

| Bond Angle | O1-C2-C3 | ~122° |

| Bond Angle | C3-C4-C5 | ~120° |

| Bond Angle | C4-C5-C6 | ~121° |

| Bond Angle | C5-C6-O1 | ~118° |

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies from the optimized geometry, a theoretical spectrum can be generated. These calculated frequencies are often scaled by a factor (e.g., 0.96 for B3LYP) to correct for anharmonicity and other systematic errors, allowing for a more accurate comparison with experimental spectra. scifiniti.com

Each calculated vibrational mode is assigned to specific molecular motions, such as stretching, bending, or twisting of functional groups. For this compound, key vibrational modes would include:

O-H stretching: From the hydroxyl group at C4.

C=O stretching: From the carbonyl group in the pyran ring.

C=C stretching: From the double bonds within the pyran and phenyl rings.

C-O stretching: Involving the ether linkage in the pyran ring.

Aromatic C-H stretching and bending: Associated with the phenyl substituent.

This analysis is crucial for interpreting experimental IR and Raman spectra and confirming the molecular structure. scialert.net

Table 2: Illustrative Vibrational Frequencies and Assignments for this compound This table shows the types of vibrational modes and their typical frequency ranges expected for the title compound, based on spectroscopic studies of similar aromatic pyranones. scifiniti.comscialert.net

| Frequency Range (cm⁻¹) | Assignment | Description of Motion |

| ~3400-3600 | ν(O-H) | Hydroxyl group stretching |

| ~3000-3100 | ν(C-H) | Aromatic C-H stretching (phenyl ring) |

| ~1700-1730 | ν(C=O) | Carbonyl stretching (pyran ring) |

| ~1500-1650 | ν(C=C) | C=C stretching (pyran and phenyl rings) |

| ~1200-1300 | ν(C-O) | Ether C-O-C stretching (pyran ring) |

| ~1000-1250 | δ(C-H) | In-plane C-H bending (phenyl ring) |

| ~700-900 | γ(C-H) | Out-of-plane C-H bending (phenyl ring) |

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential, and its distribution indicates the regions most susceptible to electrophilic attack. The energy of the LUMO is related to the electron affinity and points to the regions prone to nucleophilic attack. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. youtube.com

For pyran-2-one derivatives, the HOMO and LUMO are typically located on the pyran ring system. scifiniti.com DFT calculations provide the energies of these orbitals and allow for the visualization of their spatial distribution, offering deep insights into the molecule's electronic behavior and potential reaction pathways. From these energies, important chemical reactivity descriptors can be calculated.

Table 3: Illustrative Frontier Molecular Orbital Parameters This table provides a template for the kind of data obtained from an FMO analysis. The values are hypothetical but representative for this class of compounds.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.5 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -2.0 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.5 |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.25 |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.25 |

| Electrophilicity Index | ω | µ² / (2η) | 4.01 |

Many molecules can exist as readily interconvertible isomers called tautomers. For 4-hydroxy-pyran-2-ones, the potential for tautomerism is a significant aspect of their chemistry, influencing their structure and reactivity.

The 4-hydroxy-pyran-2-one structure represents an enol-like tautomer. It can potentially exist in equilibrium with a keto tautomer, 4,5-dihydro-pyran-2,4-dione. Computational studies are essential for determining the relative stability of these tautomeric forms. nih.gov

By performing geometry optimization and frequency calculations for each tautomer, their relative energies (enthalpy, Gibbs free energy) can be determined. nih.gov For similar 4-hydroxy-pyran-2-one compounds, DFT studies have consistently shown that the 4-hydroxy (enol) form is significantly more stable than the corresponding keto forms. scifiniti.comresearchgate.net This stability is often attributed to the formation of a conjugated system within the pyran ring. The calculations can also model the transition state connecting the two tautomers, allowing for the determination of the energy barrier for the interconversion process. researchgate.net These theoretical findings help explain why the compound is predominantly observed as the 4-hydroxy tautomer in experimental conditions.

Tautomerism and Conformational Analysis

Zwitterionic Form Stability and Proton Transfer Processes

While direct computational studies on the zwitterionic form of this compound are not extensively available in public literature, research on closely related pyran-2-one Schiff base derivatives provides a foundational understanding of potential processes. In these analogous systems, a zwitterionic form can be stabilized through an intramolecular single proton transfer. researchgate.netnajah.edu This typically occurs between the hydroxyl group at the 4-position and an imine nitrogen, a process confirmed through both DFT calculations and X-ray diffraction (XRD) analysis. researchgate.netnajah.edu This transfer results in a zwitterion stabilized by an intramolecular hydrogen bond, often forming a stable six-membered S(6) ring motif. najah.eduiucr.org For Schiff base derivatives of 4-hydroxy-6-methyl-2H-pyran-2-one, DFT calculations have shown that the zwitterionic keto-form can be the more stable structure. najah.edu These findings suggest that this compound, particularly if derivatized, could also exhibit such tautomerism and zwitterionic character, governed by intramolecular proton transfer dynamics.

Free Energy Calculations of Tautomeric Forms

The tautomerism of 4-hydroxy-α-pyrones is a key area of computational investigation. Studies on substituted 4-hydroxy-2H-pyran-2-ones reveal a preference for the 4-hydroxy enol tautomer. scifiniti.comresearchgate.net Free energy calculations performed using quantum-chemical methods (such as DFT at the B3LYP/6-311G** level) on analogous compounds, like 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, indicate that the 4-hydroxy enol tautomer (Form A) is dominant. scifiniti.comresearchgate.net

In these studies, the relative populations of the tautomers were calculated for different solvents, showing that while the enol form dominates, the population of the keto tautomer (Form B) can increase in nonpolar solvents, though it may not exceed 13%. scifiniti.comresearchgate.net The energy barriers for the tautomeric interconversion are influenced by factors like solvent polarity and the presence of molecules like water that can facilitate proton exchange. researchgate.net For this compound, similar equilibria are expected, where the 4-hydroxy tautomer is likely the most stable form, but the exact free energy differences would require specific computational analysis.

Intramolecular Interactions and Hydrogen Bonding Characterization

Intramolecular hydrogen bonding is a crucial factor in determining the conformation and stability of 4-hydroxy-pyran-2-one derivatives. In the zwitterionic forms of related Schiff bases, a strong intramolecular N—H⋯O hydrogen bond is a defining feature, leading to the formation of a planar S(6) ring motif. iucr.orgresearchgate.net This type of interaction, classified as a Resonance-Assisted Hydrogen Bond (RAHB), significantly stabilizes the molecular structure. nih.gov

In the more common enol tautomer of compounds like 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, an intramolecular hydrogen bond is also characterized and can be studied using IR spectroscopy and computational methods. scifiniti.comresearchgate.net The formation of a stable six-membered ring via hydrogen bonding is a high-probability conformation in many organic molecules. bohrium.com For this compound, a similar strong intramolecular hydrogen bond between the 4-hydroxyl group and the carbonyl oxygen at the 2-position is expected, contributing significantly to the planarity and stability of the pyran-2-one ring system.

Molecular Dynamics and Simulation Studies

Specific molecular dynamics (MD) and simulation studies for this compound are not widely documented. However, MD simulations are a powerful tool used to investigate the pharmaceutical potential and reactivity of other 2H-pyran-2-one analogues. semanticscholar.org These simulations can model the interaction of pyran-2-one derivatives with explicit solvent molecules, such as water, to understand their behavior in aqueous environments. semanticscholar.org Key parameters derived from these simulations include interaction energies and the number of hydrogen bonds formed between the molecule and the solvent. semanticscholar.org For example, in studies of other pyran-2-one systems, MD simulations have been used to identify which derivatives have the strongest interactions with water, a crucial aspect of their pharmaceutical potential. semanticscholar.org Such simulations, typically run for durations like 10 nanoseconds, provide insights into the dynamic stability and intermolecular interactions that are not captured by static quantum chemical calculations. semanticscholar.orgnih.gov

Reactivity Descriptors and Chemical Potential Analysis

Global reactivity descriptors, derived from the energies of frontier molecular orbitals (HOMO and LUMO), are used to characterize the chemical reactivity and kinetic stability of molecules. nih.gov For derivatives of 4-hydroxy-pyran-2-one, these descriptors have been calculated to understand how tautomerism affects reactivity. scifiniti.comresearchgate.net

In a study on a neopentyl-substituted pyran-2-one, the keto tautomer (Form B) was found to have a higher chemical potential than the enol tautomer (Form A). scifiniti.comresearchgate.net The chemical potential is a measure of the molecule's propensity to exchange electrons with its surroundings.

Ionization Energy and Electron Affinity

Ionization energy (I) and electron affinity (A) are fundamental electronic properties that can be approximated from the HOMO and LUMO energies, respectively, via Koopmans' theorem. These values are critical for understanding a molecule's redox behavior.

Computational studies on analogous pyran-2-one structures have shown that different tautomers possess distinct electronic properties. For 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one, the keto tautomer (Form B) was calculated to have higher ionization energy and electron affinity compared to the more stable enol form (Form A). scifiniti.comresearchgate.net This indicates that the enol form is a better electron donor, while the keto form is a better electron acceptor.

Table 1: Calculated Reactivity Descriptors for Tautomers of a Pyran-2-one Analogue Data based on 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one. scifiniti.com

| Tautomer | Ionization Energy (eV) | Electron Affinity (eV) | Chemical Potential (eV) | Electrophilicity Index (eV) |

| Form A (Enol) | 6.74 | 2.15 | -4.45 | 4.34 |

| Form B (Keto) | 6.88 | 2.37 | -4.63 | 4.63 |

Electrophilicity Index

The electrophilicity index (ω) is a global reactivity descriptor that quantifies the stabilization in energy when a system acquires additional electronic charge from the environment. researchgate.net It is calculated from the ionization energy and electron affinity and provides a quantitative measure of a molecule's electrophilic character.

For pyran-2-one analogues, the electrophilicity index has been calculated to compare the reactivity of different tautomers. The keto tautomer of 3-(3,3-Dimethylbutanoyl)-4-hydroxy-6-neopentyl-2H-pyran-2-one was found to have a higher electrophilicity index than the enol form, classifying it as a stronger electrophile. scifiniti.comresearchgate.net This is consistent with the higher electron affinity and suggests that the keto form would be more susceptible to nucleophilic attack.

Dipole Moment and Softness

The dipole moment and molecular softness are fundamental quantum chemical descriptors that provide insights into the reactivity and intermolecular interactions of a molecule. The dipole moment is a measure of the polarity of a molecule, arising from the asymmetrical distribution of electron charge. It influences physicochemical properties such as solubility and boiling point and governs how a molecule interacts with other polar molecules and external electric fields.

Molecular softness is a concept derived from Density Functional Theory (DFT) and is the reciprocal of hardness. A "soft" molecule is characterized by a small energy gap between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), indicating that it is more polarizable and reactive. Conversely, a "hard" molecule has a large HOMO-LUMO gap and is less reactive.

These descriptors are crucial in understanding the chemical behavior of this compound. A significant dipole moment would suggest that the molecule is likely to engage in dipole-dipole interactions, which is a key factor in its binding to biological targets. The softness of the molecule would indicate its kinetic stability and reactivity in chemical and biological processes.

Computational Prediction of Biological Activity

Computational, or in silico, methods are integral to modern drug discovery, offering a rapid and cost-effective means to predict the biological activity of chemical compounds before their synthesis and experimental testing. These approaches are broadly categorized into ligand-based and structure-based drug design.

In silico Drug Design and Ligand-Based Approaches

In silico drug design utilizes computational simulations to identify and optimize potential drug candidates. Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. LBDD methods analyze a set of known active and inactive molecules to build a model that predicts the activity of new, untested compounds.

Key LBDD techniques include Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling. QSAR models establish a mathematical relationship between the chemical structures of compounds and their biological activities nih.gov. Pharmacophore modeling identifies the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for binding to a specific target. This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel molecules that fit the model.

For the this compound scaffold, LBDD could be used to explore how different substitutions on the phenyl or pyranone ring affect a particular biological activity. By comparing it to a library of known bioactive pyran-2-one derivatives, researchers can build predictive models to guide the synthesis of new analogues with enhanced potency or selectivity nih.govnih.gov.

Structure-Based Drug Design Approaches

When the 3D structure of a biological target (such as an enzyme or receptor) is known, structure-based drug design (SBDD) becomes a powerful tool. SBDD involves analyzing the target's binding site to design molecules that fit geometrically and energetically, thus modulating its biological function. This method can significantly reduce the time and cost associated with traditional drug discovery by focusing on molecules with a higher probability of being active nih.gov.

Molecular docking is a principal technique in SBDD. It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. Docking algorithms score different binding poses based on factors like intermolecular forces, providing an estimate of the binding affinity. This information helps in understanding the molecular basis of the ligand-target interaction and in predicting the activity of novel compounds.

Molecular docking studies have been widely applied to pyran derivatives to explore their potential as therapeutic agents. For example, derivatives of 4H-pyran have been investigated as potential inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a target in cancer therapy, through molecular docking simulations nih.gov. In another study, a virtual screening protocol involving molecular docking was used to identify a related compound, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one, as an inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD) frontiersin.org. The docking results revealed key interactions, such as coordination with a metal ion and π-π stacking with phenylalanine residues in the active site frontiersin.org.

For this compound, molecular docking could be used to screen it against various known biological targets. The simulation would predict its binding mode and affinity, highlighting crucial interactions between the phenyl ring, the hydroxyl group, and the pyranone core with amino acid residues in the target's active site. The table below illustrates hypothetical results from a docking simulation of a pyran-2-one derivative against a protein target, showcasing the type of data generated.

| Docking Parameter | Value |

| Binding Energy (kcal/mol) | -8.5 |

| Inhibition Constant (Ki) (µM) | 1.2 |

| Interacting Residues | PHE360, PHE403 |

| Hydrogen Bonds | SER210, ASN155 |

| Hydrophobic Interactions | LEU340, VAL212 |

This table is illustrative and based on typical data from molecular docking studies of similar compounds.

Prediction of Activity Spectra for Substances (PASS)

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the biological activity profile of a molecule based on its 2D structure. The PASS algorithm compares the structure of a query compound with a large database of known biologically active substances. Based on structure-activity relationships, it estimates the probability of the query compound being active (Pa) or inactive (Pi) for a wide range of biological activities, including pharmacological effects, mechanisms of action, and specific toxicities. An activity is considered probable if Pa > Pi.

The PASS tool has been used to predict the biological activities of new pyran derivatives. For instance, a study on new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives used virtual PASS screening to identify potential antidiabetic activity and activity in the treatment of phobic disorders and dementias researchgate.net.

For this compound, a PASS prediction could reveal a spectrum of potential biological activities, guiding future experimental research. The table below shows a sample of potential activities that could be predicted for a pyran-2-one derivative using PASS, along with their respective Pa and Pi values.

| Predicted Biological Activity | Pa | Pi |

| Anti-inflammatory | 0.650 | 0.021 |

| Antineoplastic | 0.580 | 0.045 |

| Kinase Inhibitor | 0.550 | 0.060 |

| Antifungal | 0.490 | 0.080 |

| Antibacterial | 0.420 | 0.110 |

This table is a representative example of a PASS prediction output. Pa = probability "to be active"; Pi = probability "to be inactive".

Mechanistic Aspects of Biological Activity of 4 Hydroxy 6 Phenyl Pyran 2 One Derivatives

Molecular Target Identification and Characterization

Research into 4-hydroxy-6-phenyl-pyran-2-one derivatives has identified several key molecular targets, primarily enzymes, that are crucial to the progression of various diseases. The characterization of these interactions provides a mechanistic basis for the observed biological effects.

HIV-1 Protease:

Derivatives of this compound have been extensively studied as nonpeptidic inhibitors of HIV-1 protease, a key enzyme in the viral replication cycle. These compounds are designed to occupy the active site of the enzyme, preventing it from cleaving viral polyproteins into functional proteins.

The inhibitory mechanism involves a unique mode of active site binding. X-ray crystallography studies of an inhibitor bound to HIV-1 protease revealed that the enol moiety of the pyran-2-one ring forms a hydrogen bond directly with the Asp125 residue and with the catalytic Asp25 residue via a bridging water molecule. This interaction is critical for the compound's inhibitory potency. The 6-phenyl group of the inhibitor typically occupies a region between the S1 and S3 pockets of the enzyme's active site.

Further modifications, such as adding functional tethers to the 6-phenyl ring, have been explored to increase binding affinity by reaching into the S3 pocket of the enzyme. For instance, a systematic study of tethering various hydrophilic, aromatic hydrophobic, and heterocyclic groups to the 6-phenyl ring of 4-hydroxy-6-phenyl-3-[(2-isopropylphenyl)thio]pyran-2-one was performed to enhance binding. This approach led to the discovery of more potent inhibitors. One such derivative, 4-hydroxy-3-[(2-isopropylphenyl)thio]-6-[4-(3-pyridinylmethoxy)phenyl]-2H-pyran-2-one, was identified as a lead structure for further pharmacological studies mdpi.com.

Table 1: Inhibition of HIV-1 Protease by this compound Derivatives

| Compound | C-3 Substituent | 6-Phenyl Substituent | Ki (nM) |

|---|---|---|---|

| 1 | H | H | >1000 |

| 18 | (RS)-3-[Cyclopentyl(cyclopentylthio)methyl] | H | Not Reported |

| 19 | (RS)-1-(Cyclopentylthio)-3-methylbutyl | H | 33 |

| 24 | (2-Isopropylphenyl)thio | 4-(3-Pyridinylmethoxy) | Not Reported |

Data sourced from multiple studies focusing on HIV-1 Protease inhibition by pyran-2-one derivatives. mdpi.comresearchgate.net

Cyclooxygenase (COX):

Certain pyran-2-one derivatives have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. The therapeutic goal is to inhibit COX-2 without significantly affecting the COX-1 isoform, which is involved in maintaining the gastric lining.

A series of 6-substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones demonstrated potent and selective COX-2 inhibition. The mechanism of selectivity is based on structural differences between the COX-1 and COX-2 active sites. Molecular modeling studies show that the methanesulfonyl (SO₂Me) pharmacophore of the inhibitor can interact with a secondary pocket present in the COX-2 active site but absent in COX-1. The presence of a bulky Ile523 residue in COX-1 hinders access to this secondary pocket. The substituent at the C-6 position of the pyran-2-one ring helps to orient the molecule correctly, positioning the SO₂Me group for this favorable interaction within the COX-2 secondary pocket, which is lined by residues such as Ile517, Phe518, Gln192, and His90 nih.gov.

Table 2: In Vitro COX-1 and COX-2 Inhibition Data for Pyran-2-one Derivatives

| Compound | C-6 Substituent | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (SI = COX-1/COX-2) |

|---|---|---|---|---|

| 14i | Ethoxy | 288 | 0.10 | 2880 |

| 14s | Ethylthio | >384 | 0.0032 | >120,000 |

IC₅₀ values represent the concentration required for 50% inhibition. Data sourced from studies on diarylheterocyclic selective COX-2 inhibitors. nih.gov

Protein Kinase B (Akt):

While the pyran scaffold is found in various kinase inhibitors, specific research detailing the direct inhibitory mechanism of this compound derivatives on Protein Kinase B (also known as Akt) is not extensively documented in the available literature. Kinase inhibitors often target the ATP-binding pocket of the enzyme, and while it is plausible that derivatives could be designed for this purpose, dedicated studies on this specific interaction are limited.

The ability of this compound derivatives to directly modulate specific cellular receptors is an area of ongoing investigation. However, studies on analogous pyran structures suggest potential mechanisms. For example, certain derivatives of 4H-pyrans, which share a similar heterocyclic core, have been investigated as potential calcium channel blockers. This activity implies a modulatory effect on L-type Ca²⁺ channels, which are critical in regulating smooth muscle contraction. Such a mechanism could be relevant for developing agents for respiratory conditions like asthma mdpi.com. While these findings pertain to the broader class of pyran-containing compounds, they highlight a potential avenue for the biological activity of this compound derivatives that warrants further exploration.

Derivatives of the pyran-2-one scaffold have been shown to interfere with several key cellular signaling pathways, leading to biological effects such as the induction of apoptosis (programmed cell death).

Structure-Activity Relationship (SAR) Elucidation

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of this compound derivatives. These studies analyze how different chemical modifications to the core structure affect its interaction with the molecular target.

For HIV-1 Protease Inhibition: The biological efficacy of these inhibitors is highly sensitive to substituents at both the C-3 and C-6 positions.

C-3 Position: Functionalization at the C-3 position with groups like (RS)-1-(cyclopentylthio)-3-methylbutyl led to a potent inhibitor with a Kᵢ of 33 nM researchgate.net. The pendant cyclopentyl and isobutyl groups of this substituent were found to occupy the S1' and S2' binding sites of the enzyme, respectively researchgate.net.

C-6 Phenyl Ring: A systematic study focused on attaching "tethers" to the 6-phenyl ring to extend into the S3 pocket of the protease mdpi.com. It was found that tethering hydrophilic groups resulted in more potent inhibitors mdpi.com. The exploration of various aromatic hydrophobic and heterocyclic rings as tethers was also performed to alter physical properties and enhance binding affinity mdpi.com.

For Cyclooxygenase-2 Inhibition: For diarylheterocyclic pyran-2-ones designed as COX-2 inhibitors, the substituents on the phenyl rings and the pyran-2-one core are critical for both potency and selectivity.

C-6 Position: The nature of the substituent at the C-6 position (e.g., alkyl, alkoxy, or alkylthio groups) influences both potency and in vivo anti-inflammatory activity nih.gov. For example, 6-ethylthio-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-one exhibited very high in vitro COX-2 inhibitory potency (IC₅₀ = 0.0032 μM) and selectivity (SI > 120,000) nih.gov.

Phenyl Rings: A p-methylsulfone (SO₂Me) group on one of the phenyl rings is a key pharmacophore for potent and selective COX-2 inhibition, as it interacts with the secondary pocket of the enzyme nih.gov.

The specific conformation adopted by the inhibitor within the target's active site is a determining factor in its biological activity. X-ray crystallography and molecular modeling have provided detailed insights into these conformational aspects.

For HIV-1 protease inhibitors, crystallographic data showed that the inhibitor displaces a structural water molecule (water-301) that typically bridges the inhibitor and the "flap" region of the enzyme researchgate.net. The 6-phenyl group occupies a region between the S1 and S3 pockets, while the C-3 side chain extends to fill the S1' and S2' binding sites researchgate.net. This precise conformational arrangement maximizes favorable interactions and is essential for high-affinity binding.

Pharmacophore Elucidation for this compound Derivatives

A pharmacophore model outlines the essential structural features and their spatial arrangement that are critical for a molecule's biological activity. taylorandfrancis.com For pyran derivatives, these models are crucial in identifying new compounds with desired therapeutic effects. nih.gov Pharmacophore modeling for derivatives related to this compound has identified key features necessary for interaction with biological targets.

A representative pharmacophore model developed for pyran-based compounds revealed several important characteristics for inhibitory activity. nih.gov These models often include features such as hydrogen-bond acceptors and donors, as well as hydrophobic and aromatic regions, arranged in a specific geometry. taylorandfrancis.com For instance, a model generated from potent pyran derivatives identified a 'folded' conformation as crucial for triple uptake inhibitory activity. nih.gov This model highlighted the importance of the distances between the benzhydryl moiety and an N-benzyl group, as well as the specific orientation of a secondary nitrogen atom. nih.gov

The key features typically found in pharmacophore models for this class of compounds are summarized below:

| Feature | Description | Color Code Example nih.gov |

| Hydrophobic | A region that favorably interacts with nonpolar residues in a binding site. | Green |

| Aromatic | A region that can engage in pi-stacking or other aromatic interactions. | Brown |

| Cationic/Positive Ionizable | A group capable of carrying a positive charge and interacting with negatively charged residues. | Blue |

| Hydrogen Bond Acceptor | An atom or group that can accept a hydrogen bond from a donor group in the target protein. | N/A |

| Hydrogen Bond Donor | A group that can donate a hydrogen atom to form a hydrogen bond with an acceptor in the target. | N/A |

These models serve as valuable tools in virtual screening to identify novel molecules from large chemical databases that fit the required pharmacophoric features for a specific biological target. taylorandfrancis.combabrone.edu.in

Influence of Lipophilicity on Biological Activity

Lipophilicity, often expressed as logP, is a critical physicochemical property that significantly influences the biological activity of drug candidates. nih.gov It affects the transport of molecules through biological membranes and their interaction with target receptors. nih.gov In the context of this compound derivatives, Quantitative Structure-Activity Relationship (QSAR) studies have demonstrated a clear link between lipophilicity and biological potency.

QSAR investigations on structurally similar 2-phenylpyran-4-ones revealed that selectivity for inhibiting enzymes like cyclooxygenase-2 (COX-2) could be influenced by the lipophilicity and size of substituents. nih.gov A positive correlation with logP in these models confirms the importance of hydrophobic interactions between the pyran derivatives and the enzyme's active site. nih.gov

Key findings regarding the influence of lipophilicity include:

Enhanced Hydrophobic Interactions: A positive logP value in QSAR models for pyran-4-ones confirms that hydrophobic interactions with the target enzyme contribute to inhibitory activity. nih.gov

Modulation of Selectivity: The selectivity of inhibitors can be modulated by the lipophilicity of substituents on the pyran scaffold. nih.gov

Structure-Activity Relationships: Structure-activity relationship (SAR) studies have identified lipophilicity as a major factor in enhancing the biological activity of various heterocyclic compounds. researchgate.net For some homologous series, lipophilicity increases with molecular volume; for example, bromo-substituted derivatives are often the most lipophilic. nih.gov

The reliability of in silico techniques like 3D-QSAR is heavily influenced by the quality of the physicochemical descriptors used, with lipophilicity playing a pivotal role in ligand binding affinity. nih.gov

Role of Electron-Rich and Hydrophobic Regions

The biological activity of this compound derivatives is governed by the interplay of electron-rich and hydrophobic regions within their structure. These regions dictate how the molecule orients itself and interacts within the binding pocket of a biological target. nih.gov

The phenyl ring at the C-6 position is a key hydrophobic region. SAR studies on 3,4,6-triphenylpyran-2-ones have shown that substituents on this phenyl ring are critical for potency and selectivity. nih.gov The electronic properties of these substituents can control the orientation of other parts of the molecule, such as a pharmacophore on the C-3 phenyl ring, within the target's secondary pocket. nih.gov For instance, a methoxy (B1213986) group (p-OMe) on the C-6 phenyl ring was found to interact with several hydrophobic amino acid residues in the COX-2 binding site, including Isoleucine, Valine, Leucine, and Methionine. nih.gov

Computational analyses have further elucidated the importance of these regions. Molecular electrostatic potential maps can identify electron-rich areas, such as those around oxygen and nitrogen atoms and benzene (B151609) rings, which are crucial for molecular interactions. mdpi.com QSAR models frequently incorporate descriptors for hydrophobic, electronic, and steric properties to explain the requirements for improved biological activity. nih.gov

| Structural Region | Role in Biological Activity | Example Interactions nih.gov |

| C-6 Phenyl Ring | Acts as a primary hydrophobic moiety. Substituents on this ring modulate electronic properties and control the orientation of the entire molecule in the active site. | Interacts with hydrophobic residues like Ile345, Val349, Leu359, Leu531, and Met535. |

| Pyran-2-one Core | The oxygen atoms in the heterocyclic ring are electron-rich and can participate in hydrogen bonding or other electrostatic interactions. | N/A |

| Substituents on other Phenyl Rings (e.g., C-3 or C-4) | Can act as key pharmacophores whose positioning, governed by the C-6 phenyl ring, is critical for binding within secondary pockets of the target. | Interacts with residues like Gln192, Arg513, and Phe518. |

Mechanistic Pathways of Cellular Responses

Derivatives of 4-hydroxy-pyran-2-one have been shown to exert anticancer effects by inducing apoptosis, a form of programmed cell death, in various cancer cell lines. nih.govrsc.org The induction of apoptosis by these compounds involves multiple cellular pathways, prominently featuring the activation of caspases and the disruption of mitochondrial function. nih.gov

One derivative, 3-cinnamoyl-4-hydroxy-6-methyl-2H-pyran-2-one (CHP), was found to inhibit the proliferation of human ovarian carcinoma cells by inducing apoptosis. nih.gov This process was linked to the activation of the mitochondrial pathway and a caspase-3-dependent mechanism. nih.gov A key event in this pathway is the alteration of the mitochondrial membrane potential (ΔΨm). nih.gov A decrease in ΔΨm is an early marker of apoptosis, indicating damage to the mitochondria and leading to the release of pro-apoptotic factors. nih.gov Studies have shown that pyran derivatives can cause a collapse of the mitochondrial membrane potential. nih.gov

The apoptotic effect of fused pyran derivatives has been confirmed using flow cytometry with annexin (B1180172) V staining, which identifies apoptotic cells. rsc.org Research on various cancer cell lines (A549, MCF7, and HCT116) showed that these compounds induced apoptosis in a time-dependent manner. rsc.org

Table of Apoptotic Effects of Fused Pyran Derivatives on Cancer Cell Lines rsc.org

| Cell Line | Compound | % of Apoptotic Cells (24h) | % of Apoptotic Cells (48h) |

| A549 | 14b | 34.48 ± 4.79 | 47.20 ± 0.28 |

| MCF7 | 6e | 8.55 ± 3.71 | 57.44 ± 4.16 |

| HCT116 | 8c | 11.45 ± 1.14 | 29.20 ± 3.29 |

These findings indicate that this compound derivatives trigger apoptosis through a mechanism involving the mitochondrial pathway, characterized by the loss of mitochondrial membrane potential and the subsequent activation of executioner caspases like caspase-3. nih.govnih.gov

Ligand-Target Binding Dynamics

Hydrogen bonds are fundamental to the specific and stable binding of ligands to their biological targets. lew.ro For this compound derivatives, molecular docking and crystal structure analyses have confirmed the critical role of hydrogen bonding in stabilizing the ligand-receptor complex. These interactions often occur between the electron-rich oxygen atoms of the pyranone core or hydroxyl groups and amino acid residues in the active site of an enzyme or receptor. lew.roscienceopen.com

Crystal structure analysis of 4-methoxy-6-phenyl-2H-pyran-2-one, a related derivative, revealed the presence of non-classical intermolecular C–H···O hydrogen bonds between neighboring molecules, demonstrating the potential of the pyranone oxygen to act as a hydrogen bond acceptor. researchgate.net